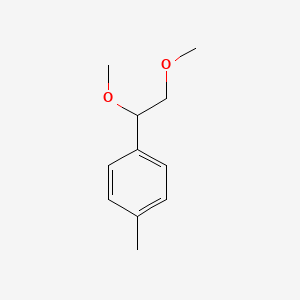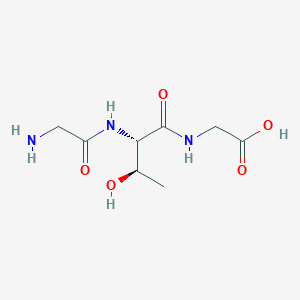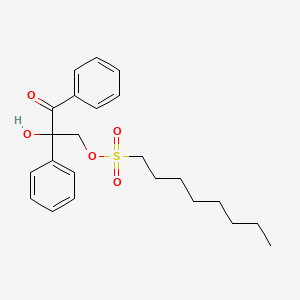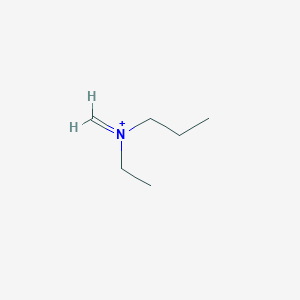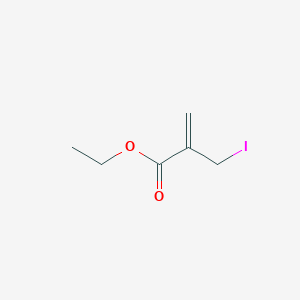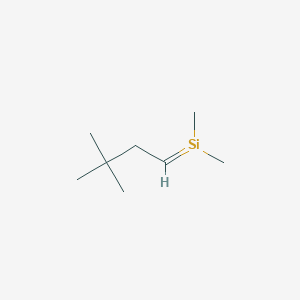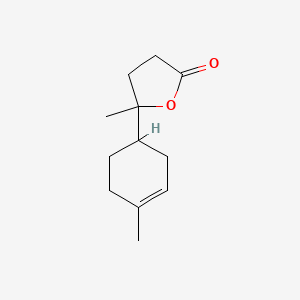
5-Methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-one is an organic compound with a unique structure that includes a cyclohexene ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-one typically involves the reaction of 4-methylcyclohex-3-en-1-ol with an appropriate oxolane derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction could produce alcohols.
Scientific Research Applications
5-Methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic properties or use as a precursor in drug synthesis.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 5-Methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Methylcyclohexene: A compound with a similar cyclohexene ring structure but lacking the oxolane ring.
Cyclohexenone: Another related compound with a cyclohexene ring and a ketone group.
Uniqueness
5-Methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-one is unique due to the presence of both the cyclohexene and oxolane rings, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
86532-06-1 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-one |
InChI |
InChI=1S/C12H18O2/c1-9-3-5-10(6-4-9)12(2)8-7-11(13)14-12/h3,10H,4-8H2,1-2H3 |
InChI Key |
UNFHEEKKAAZTLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C2(CCC(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


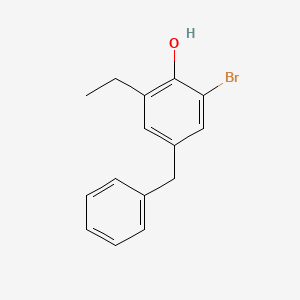
![N-[(4E)-4-(Phenylimino)cyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B14416549.png)
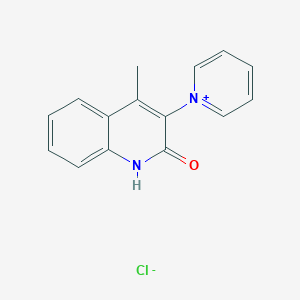
![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
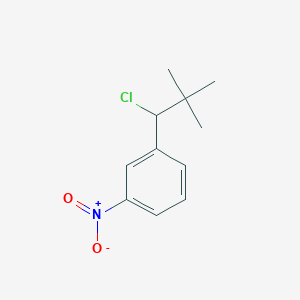
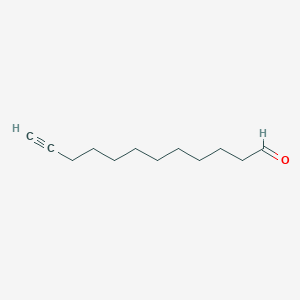
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
